5-(1H-Imidazol-1-yl)indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-imidazol-1-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H11N3/c1-2-11-9(3-4-13-11)7-10(1)14-6-5-12-8-14/h1-2,5-8,13H,3-4H2 |
InChI Key |
HJBOSDJYJDKRCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 1h Imidazol 1 Yl Indoline and Analogues
Retrosynthetic Analysis of 5-(1H-Imidazol-1-yl)indoline
A logical retrosynthetic analysis of this compound suggests several key bond disconnections that inform the primary synthetic strategies. The most apparent disconnection is the C5-N1 bond between the indoline (B122111) and imidazole (B134444) rings. This leads to two main synthetic approaches: N-arylation of imidazole with a 5-functionalized indoline or a direct C-H activation/arylation strategy.
Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N Bond): This approach involves the coupling of an indoline precursor, functionalized at the 5-position with a leaving group (e.g., halogen), and an imidazole. This is a classical approach that relies on well-established cross-coupling reactions.
Disconnection B (C-H/N-H or C-H/C-H): This more modern approach involves the direct coupling of an indoline C-H bond at the 5-position with an imidazole N-H bond or an imidazole C-H bond. This strategy is more atom-economical as it avoids the pre-functionalization of the starting materials.
These disconnections guide the synthesis of the necessary precursors and the choice of coupling reactions, which are discussed in the following sections.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound hinges on the efficient preparation of appropriately functionalized indoline and imidazole precursors.
The synthesis of 5-substituted indolines typically begins with the corresponding substituted indole (B1671886), which is then reduced. Two common precursors for the target molecule are 5-nitroindoline (B147364) and 5-bromoindoline (B135996).
Synthesis of 5-Nitroindoline: A common route to 5-nitroindoline involves the nitration of indole to 5-nitroindole (B16589), followed by the reduction of both the nitro group and the pyrrole (B145914) ring. However, selective reduction of just the pyrrole ring of 5-nitroindole can be challenging. A more controlled approach involves the protection of the indole nitrogen, followed by nitration and then reduction of the pyrrole ring. Another method involves the direct conversion of N-alkyl-nitroisatin into the nitroindole nucleus using a mixed borohydride (B1222165) reducing agent (ZrCl₄/NaBH₄) acs.org.
Table 1: Synthesis of 5-Nitroindole Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Indole | HNO₃, H₂SO₄ | 5-Nitroindole | - | nih.gov |
| N-Alkyl-nitroisatin | ZrCl₄/NaBH₄, DME | N-Alkyl-5-nitroindole | - | acs.org |
| 1-Methyl-1H-indole | Nucleophilic Substitution | 1-Methyl-5-nitro-1H-indole | - | nih.gov |
The subsequent reduction of the nitro group to an amine can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) nih.govcommonorganicchemistry.com.
Synthesis of 5-Bromoindoline: The synthesis of 5-bromoindoline can be achieved through a multi-step sequence starting from indole. This often involves the protection of the indoline nitrogen, followed by bromination and subsequent deprotection. An environmentally friendly five-step synthesis has been developed that involves hydrogenation of indole to indoline, acetylation of the nitrogen, clean bromination to N-acetyl-5-bromoindoline, deacetylation, and finally oxidative dehydrogenation if the indole is desired wipo.int.
Table 2: Synthesis of 5-Bromoindoline
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1. Hydrogenation | H₂, Metal Catalyst | Indoline |
| 2. Acetylation | Acetylation Reagent | N-Acetylindoline |
| 3. Bromination | Brominating Agent | N-Acetyl-5-bromoindoline |
| 4. Deacetylation | Acidic Conditions | 5-Bromoindoline |
The imidazole ring can be synthesized through various methods, often allowing for the introduction of substituents that can modify the properties of the final molecule. The choice of synthesis depends on the desired substitution pattern. For the synthesis of the parent this compound, unsubstituted imidazole is typically used. For analogues, substituted imidazoles can be prepared. General methods for imidazole synthesis include the Debus, Radziszewski, and Wallach syntheses nih.gov. More modern approaches involve multicomponent reactions and functionalization of the imidazole core through C-H activation nih.gov.
Coupling Reactions for Indoline-Imidazole Linkage
The crucial step in the synthesis of this compound is the formation of the bond between the indoline and imidazole rings. This can be achieved through several coupling strategies.
These methods involve the reaction of an imidazole with a 5-functionalized indoline, where the indoline acts as the arylating or alkylating agent.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. This reaction can be used to couple imidazole with a 5-haloindoline, typically 5-bromoindoline or 5-iodoindoline. The reaction is usually carried out at elevated temperatures in the presence of a copper catalyst and a base organic-chemistry.orgresearchgate.net. The use of ligands such as L-proline or diamines can promote the reaction at milder conditions semanticscholar.orgtcichemicals.com.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds wikipedia.orglibretexts.orgacsgcipr.org. This reaction can be applied to the coupling of imidazole with 5-bromoindoline. The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand and a strong base nih.govnih.gov.
Table 3: Comparison of N-Arylation Reactions
| Reaction | Catalyst | Ligand | Base | Temperature |
|---|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI) | Often used (e.g., L-proline, diamines) | Inorganic (e.g., K₂CO₃) | High |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) | Phosphine (e.g., BINAP, Xantphos) | Strong (e.g., NaOt-Bu) | Mild to moderate |
Direct C-H/C-H coupling reactions have emerged as a powerful and atom-economical tool in organic synthesis. These methods avoid the need for pre-functionalization of the coupling partners.
Palladium-Catalyzed C-H Arylation: Palladium catalysts can be used to directly couple the C-H bond of an indoline with an imidazole. This typically involves the use of a directing group on the indoline nitrogen to achieve regioselectivity. The reaction of imidazole derivatives can undergo intramolecular C-H arylation in the presence of a palladium catalyst to form fused heteroaromatic compounds kobe-u.ac.jp.
Copper-Catalyzed C-H Arylation: Copper catalysts have also been employed for the direct arylation of heterocycles. While less common for the direct coupling of indolines and imidazoles, copper-catalyzed C-H/C-H coupling is a developing area researchgate.net.
Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are known to be effective for the C-H functionalization of indolines, often at the C7 position, guided by a directing group on the nitrogen nih.govrsc.org. While C5 functionalization is less common, the principles of directed C-H activation could potentially be applied to achieve the desired coupling.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of compounds for biological screening. For the synthesis of indole-imidazole hybrids, several MCR strategies have been developed.
One notable approach involves a one-pot, four-component condensation reaction. While not directly yielding this compound, this method has been successfully employed to synthesize indole-based tetra-arylimidazoles. rsc.org This strategy typically involves the reaction of an indole-3-carbaldehyde, a substituted aniline, benzil, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like acetic acid. rsc.org The adaptability of such MCRs suggests a potential pathway to this compound by utilizing a suitably functionalized indoline precursor.
Another relevant MCR is the van Leusen imidazole synthesis, which has been utilized to create 4,5- and 1,5-disubstituted imidazoles. researchgate.net This reaction typically involves a tosylmethyl isocyanide (TosMIC) as a key reagent. A hypothetical adaptation for the synthesis of this compound could involve the reaction of a 5-aminoindoline derivative, an aldehyde, and TosMIC.
A three-component reaction for synthesizing functionalized indolin-2-ones has also been reported, showcasing the utility of MCRs in building upon the indoline core. rsc.org Furthermore, cascade multicomponent reactions have been developed for the synthesis of various indole derivatives, highlighting the potential for innovative and efficient synthetic routes. nih.gov
The following table outlines a representative multi-component reaction strategy that could be adapted for the synthesis of this compound analogues.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |
| Indoline-5-carbaldehyde | Glyoxal | Ammonia | Acetic Acid | This compound |
| 5-Aminoindoline | Aldehyde | Tosylmethyl isocyanide | K2CO3 / Methanol | 5-(1-substituted-1H-imidazol-5-yl)indoline |
| Indole-3-carbaldehyde | Benzil | Ammonium acetate | Acetic Acid | 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole rsc.org |
Advanced Synthetic Transformations and Derivatization
Once the core this compound structure is obtained, further modifications can be introduced to modulate its properties. These transformations can be targeted at either the indoline ring or the imidazole moiety, and stereoselective methods can be employed to introduce chirality.
Selective Functionalization of Indoline Ring
The functionalization of the indoline ring presents a significant challenge due to the presence of multiple C-H bonds with similar reactivities. nih.gov However, the development of directing groups has enabled regioselective modifications. nih.gov
For instance, the C4 position of the indoline ring can be targeted for olefination using a palladium catalyst with an appropriate directing group on the indoline nitrogen. nih.gov Similarly, C-H borylation at the C7 position can be achieved using boron tribromide, facilitated by a pivaloyl directing group at the N1 position. nih.gov These methods, while developed for indoles, provide a framework for the selective functionalization of the indoline core in this compound.
The following table summarizes selected methods for the regioselective functionalization of the indole/indoline ring.
| Position | Reaction Type | Reagents/Catalyst | Directing Group |
| C4 | Olefination | Pd catalyst | TfNH- |
| C7 | Arylation | Phenylboronic acid | N-P(O)tBu2 |
| C7 | Borylation | BBr3 | Pivaloyl |
Modifications of the Imidazole Moiety
The imidazole ring offers several positions for further functionalization. Transition metal-catalyzed cross-coupling reactions are a primary tool for introducing substituents at the C2, C4, and C5 positions. researchgate.net For example, palladium-catalyzed C-H functionalization can be used to introduce aryl or alkyl groups. An efficient strategy for constructing fused imidazole derivatives has been developed through a palladium-catalyzed isocyanide insertion reaction, which involves the functionalization of the C2 and C4 positions of the imidazole. acs.org
N-alkylation or N-arylation of the imidazole ring can also be achieved, though in the case of this compound, the N1 position is already substituted. Modifications would therefore be directed to the other nitrogen atom if the imidazole were to be quaternized.
Chiral Synthesis Approaches for Stereoselective Derivatization
The introduction of chirality into the this compound scaffold can be achieved through several strategies. If a chiral center is introduced during the initial synthesis, for example, through the use of a chiral starting material or a chiral catalyst in a multi-component reaction, this can induce the formation of a chiral axis. mdpi.com
Atroposelective amination of indoles has been reported, where a chiral center on an amino acid derivative directs the formation of a C-N chiral axis. mdpi.com This principle could be applied to the derivatization of the indoline nitrogen.
Furthermore, chiral sulfur ylides have been used in the synthesis of chiral indole derivatives, leading to the formation of specific stereoisomers. researchgate.net Such methodologies could be adapted to introduce stereocenters on substituents attached to either the indoline or imidazole rings of the target compound. The synthesis of enantiomerically pure compounds is crucial for evaluating their biological activity, as different enantiomers can have distinct pharmacological profiles. nih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR spectra offer fundamental information about the structure of 5-(1H-Imidazol-1-yl)indoline. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.
For the indoline (B122111) moiety, characteristic signals include two triplets in the aliphatic region corresponding to the protons at the C2 and C3 positions. The aromatic protons of the indoline ring typically appear as a set of multiplets in the downfield region. The protons of the imidazole (B134444) ring also present distinct signals in the aromatic region of the ¹H NMR spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | |||
| Data not available | |||
| Data not available |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | |
| Data not available | |
| Data not available |
Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the public domain literature.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, mapping the connections between adjacent protons throughout the molecule's backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and between different ring systems, such as linking the imidazole ring to the C5 position of the indoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the molecule's stereochemistry and conformation in solution.
Specific 2D NMR data for this compound has not been reported in publicly available scientific literature.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum would be expected to show specific absorption bands. Key vibrational modes would include the N-H stretch of the indoline amine, C-H stretching from both the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations from the aromatic rings, and C-N stretching vibrations.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3300 | N-H Stretch | Indoline N-H |
| 3150-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1550-1450 | C=N Stretch | Imidazole Ring |
Experimentally obtained FT-IR spectra for this compound are not available in the cited literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₁N₃, which corresponds to a monoisotopic mass of approximately 185.10 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize to produce a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, which can help confirm the structure. Expected fragmentation might involve cleavage of the bond between the two rings or fragmentation within the indoline ring system.
Published mass spectrometry data, including fragmentation patterns for this compound, were not found in the available literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the exact coordinates of each atom in the molecule. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding.
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) present in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₁₁H₁₁N₃), the theoretical elemental composition would be calculated and compared against the experimental values obtained from combustion analysis.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 71.33% |
| Hydrogen | H | 1.008 | 5.99% |
A close agreement between the experimentally determined percentages and the theoretical values would confirm the elemental composition and high purity of the sample.
Specific experimental results from the elemental analysis of this compound are not documented in the publicly accessible scientific literature.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with high accuracy.
This analysis would involve using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional structure of 5-(1H-Imidazol-1-yl)indoline. The calculations would identify the lowest energy conformer by exploring different spatial arrangements of the imidazole (B134444) and indoline (B122111) rings. The results would typically be presented in a table listing key bond lengths, bond angles, and dihedral angles of the optimized structure.
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap generally implies higher chemical reactivity. A data table would list the energies of the HOMO, LUMO, and the calculated energy gap in electron volts (eV).
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions that are electron-rich (nucleophilic, typically colored red or orange) and electron-poor (electrophilic, typically colored blue). This map is invaluable for predicting how the molecule will interact with other molecules and for understanding sites of potential hydrogen bonding and chemical reactions.
NBO analysis provides insight into the charge distribution on individual atoms and the nature of bonding within the molecule. It examines charge delocalization and hyperconjugative interactions, which contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with electron delocalization from donor NBOs to acceptor NBOs. A table would list significant donor-acceptor interactions and their corresponding stabilization energies.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time.
MD simulations performed over a specific time scale (e.g., nanoseconds) would explore the dynamic behavior of this compound in a simulated environment, such as in a solvent like water. This analysis reveals the range of conformations the molecule can adopt, the flexibility of its structure, and the stability of different conformers over time. Key metrics like the Root Mean Square Deviation (RMSD) would be calculated to assess structural stability.
Should computational studies on this compound be published in the future, this framework can be populated with specific, accurate data to generate the requested scientific article.
Solvent Effects and Dynamic Behavior
The surrounding solvent environment can significantly influence the conformation, stability, and electronic properties of a molecule. Computational methods, particularly molecular dynamics (MD) simulations, are employed to model these complex interactions.
Studies on the parent indole (B1671886) molecule in aqueous solution reveal that solvation effects are crucial for accurately reproducing spectroscopic features. aip.org Modeling has shown that mutual polarization between the solute (indole) and solvent (water) is a dominant factor in determining the absorption spectrum. aip.org Explicit solvent models, where individual water molecules are represented, coupled with high-level quantum mechanical calculations, provide an efficient way to model these solute-solvent clusters. aip.org MD simulations can track the dynamic behavior of the molecule over time, showing how interactions like hydrogen bonding with water molecules influence its structure and energy levels. aip.orgnih.gov For instance, the fluorescence properties of indole are highly sensitive to the polarity of the solvent, which can induce a switch in the emitting electronic state. researchgate.netnih.gov
Research on indoline dyes in binary mixtures of ionic liquids (IL) and molecular solvents (MS) further highlights the profound impact of the local environment. nih.gov Femtosecond transient absorption spectroscopy has been used to study the photophysics of these dyes, revealing that their behavior is dictated by a crossover between solvation dominated by ions at high ionic liquid content and solvation dominated by the solvent at low content. nih.gov At low IL concentrations, the polarity of the solvent influences the excited state relaxation times, whereas at high IL concentrations, viscosity becomes the dominant factor. nih.gov These findings underscore that the dynamic behavior of an imidazolyl-indoline compound would similarly be governed by the specific properties of its solvent environment, affecting its conformational flexibility and intermolecular interactions.
| Simulation Aspect | Description | Relevance to Imidazolyl-Indoline |
|---|---|---|
| Force Fields | Sets of parameters used in MD simulations to define the potential energy of the system. Can be polarizable or non-polarizable. aip.org | Accurate force fields are necessary to model the interactions between the indoline and imidazole rings with solvent molecules. |
| Solvent Models | Can be explicit (individual solvent molecules) or implicit (a continuous medium). Explicit models are more computationally intensive but capture specific interactions like hydrogen bonding. aip.orgaip.org | Explicit models would be crucial for understanding specific hydrogen bonds between the imidazole nitrogen or indoline N-H group and polar solvents. |
| Molecular Dynamics (MD) | A simulation technique that calculates the trajectory of atoms and molecules over time, revealing dynamic behavior and conformational changes. nih.gov | MD simulations can predict how the compound flexes and moves in solution, and how it might interact with a biological target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This technique is a cornerstone of modern drug design, allowing for the prediction of a compound's activity before it is synthesized, thereby saving time and resources. nih.gov
Development of Predictive Models for Biological Activity
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentration, IC₅₀) is compiled. imist.ma For each compound, a set of "molecular descriptors" is calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity. colab.ws
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates the descriptors to the observed biological activity. imist.ma For instance, a QSAR study on a series of indole-azole based aromatase inhibitors successfully correlated molecular descriptors with inhibitory activity. colab.ws The resulting models are rigorously validated to ensure they are statistically significant and have predictive power. imist.ma
Key validation parameters include:
R² (Coefficient of Determination): Indicates how well the model fits the training data.
Q² (Cross-validated R²): Measures the model's ability to predict the activity of compounds that were not used in its creation. A high Q² value (typically > 0.6) suggests good predictive ability. colab.ws
External Validation (R²_pred): The model's performance is tested on an external set of compounds to assess its real-world predictive power. researchgate.net
A 2D-QSAR study on 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM-1 kinase inhibitors demonstrated the effectiveness of this approach. imist.ma The study developed MLR and Multiple Non-Linear Regression (MNLR) models with high correlation coefficients (R² of 0.927 and 0.861, respectively), which were confirmed through cross-validation and randomization tests. imist.ma
| Statistical Parameter | Set I Derivatives | Set II Derivatives | Interpretation |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.93 | 0.93 | Indicates a very strong correlation between the descriptors and the activity for the training set. |
| Q² (Cross-Validation Coefficient) | 0.83 | 0.82 | Demonstrates the model has excellent predictive power and is robust. |
Ligand-Based Drug Design Principles
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. Instead, it relies on the knowledge of molecules that are known to be active. QSAR models are a primary tool in this approach.
Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized compounds. This process begins by identifying the most potent compound from the initial dataset, which serves as a "lead candidate". researchgate.net The QSAR model provides crucial information about which structural features (represented by the descriptors) are important for activity. For example, a model might indicate that lower electrostatic potential or the presence of a bulky group at a specific position enhances biological activity. colab.ws
Designers then use this information to propose modifications to the lead structure. For instance, in a study on imidazole derivative inhibitors, the most active compound was used as a template to design 12 new compounds with predicted enhanced activity and binding affinity. researchgate.net These new virtual compounds are then evaluated in silico using the QSAR model and other computational tools like molecular docking (if a target structure is hypothesized) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess their drug-like properties. mdpi.comfrontiersin.org This iterative cycle of design, prediction, and evaluation allows chemists to focus their synthetic efforts on candidates with the highest probability of success, embodying the core principles of ligand-based drug design. nih.gov
Biological Activities and Mechanistic Investigations in Vitro Focus
Antimicrobial Activity Research
Derivatives of the 5-(1H-Imidazol-1-yl)indoline core structure have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.
The antibacterial properties of imidazolyl-indole derivatives have been particularly noted against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. In one study, a series of 3-substituted-1H-imidazol-5-yl-1H-indoles were synthesized and evaluated. nih.gov Two initial compounds from this class showed weak inhibitory activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov Further structural modifications led to the identification of derivatives with improved potency. nih.gov
These compounds generally exhibited selectivity towards Gram-positive bacteria like S. aureus over Gram-negative bacteria such as Escherichia coli. nih.govmdpi.com For instance, while certain indole-1,2,4 triazole conjugates displayed good to moderate activity against E. coli with MIC values around 250 µg/mL, their efficacy was often more pronounced against S. aureus. mdpi.com The structural characteristics of the bacterial cell wall are believed to contribute to this difference in sensitivity. mdpi.com
Interactive Table: Antibacterial Activity of Imidazolyl-Indole Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| 3-substituted-1H-imidazol-5-yl-1H-indoles | MRSA | 16 | nih.gov |
| Indole-1,2,4 triazole conjugates | Escherichia coli | ~250 | mdpi.com |
| Indole-1,2,4 triazole conjugates | Staphylococcus aureus | 250-1000 | mdpi.com |
The same class of 3-substituted-1H-imidazol-5-yl-1H-indoles that showed anti-MRSA activity also demonstrated potent antifungal effects. nih.gov Specifically, two derivatives, a phenethyl-indole-imidazole and a 5-phenyl-1H-imidazole, were identified as highly active and selective against Cryptococcus neoformans, with MIC values of ≤0.25 µg/mL. nih.gov These compounds were noted for their lack of cytotoxicity and hemolytic activity, highlighting them as promising candidates for further investigation. nih.gov
Other studies on related indole (B1671886) structures have also confirmed antifungal potential. Indole derivatives combined with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown excellent activity against various Candida species, including Candida albicans and the often fluconazole-resistant Candida krusei. turkjps.org The mechanism for azole antifungals typically involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. researchgate.netnih.gov
Interactive Table: Antifungal Activity of Imidazolyl-Indole Derivatives
| Compound Class | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| Phenethyl-indole-imidazole | Cryptococcus neoformans | ≤0.25 µg/mL | nih.gov |
| 5-phenyl-1H-imidazole | Cryptococcus neoformans | ≤0.25 µg/mL | nih.gov |
| Indole-thiadiazole derivative | Candida krusei | 1.56 µg/mL | turkjps.org |
The precise mechanisms through which these compounds exert their antimicrobial effects are still under investigation. For the 3-substituted-1H-imidazol-5-yl-1H-indole class, a preliminary study suggested that the cellular target in bacteria is likely not related to the cell membrane, as one potent compound exhibited only very weak membrane depolarization of S. aureus. nih.gov The mechanism of action for imidazole (B134444) derivatives, in general, can involve interference with bacterial DNA replication, cell wall synthesis, or disruption of the cell membrane. mdpi.com In fungi, the imidazole ring is known to alter cell membrane permeability by blocking the biosynthesis of ergosterol. researchgate.net
Anticancer Activity Research
The imidazolyl-indoline scaffold has also been a focal point of anticancer drug discovery, with derivatives showing cytotoxicity against a range of human cancer cell lines in vitro.
Numerous studies have documented the antiproliferative activity of imidazole and indole derivatives against various cancer cell lines. For example, indole-based sulfonylhydrazones demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line, with one compound showing an IC50 value of 4.0 μM. nih.gov Another derivative was highly active against the triple-negative MDA-MB-231 breast cancer cell line (IC50 = 4.7 μM). nih.gov
In the context of lung cancer, imidazolyl gold compounds and indolylquinoline derivatives have been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells, such as the A549 line. mdpi.comresearchgate.netmdpi.com One of the most potent phenylacetamide-1H-imidazol-5-one derivatives displayed an IC50 value of 294 nM against the HCT116 colon cancer cell line. frontiersin.org
Interactive Table: In Vitro Cytotoxicity of Imidazole/Indole Derivatives
| Compound Class | Cancer Cell Line | Cell Type | Activity (IC50) | Source |
|---|---|---|---|---|
| Indolyl-methylidene phenylsulfonylhydrazone | MCF-7 | Breast (ER-α⁺) | 4.0 µM | nih.gov |
| Indolyl-methylidene phenylsulfonylhydrazone | MDA-MB-231 | Breast (Triple-negative) | 4.7 µM | nih.gov |
| Phenylacetamide-1H-imidazol-5-one | HCT116 | Colon | 294 nM | frontiersin.org |
| Phenylacetamide-1H-imidazol-5-one | HL60 | Leukemia | 362 nM | frontiersin.org |
| Indole-sulfonamide derivative | A549 | Lung | - | nih.gov |
Research into the mechanisms of anticancer action has identified several cellular targets for these compounds. A prominent target is tubulin, a protein essential for microtubule formation and cell division. researchgate.net Arylthioindole (ATI) derivatives, including some with an imidazole moiety, are potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov
However, not all related compounds act via tubulin inhibition. Mechanistic studies on a potent phenylacetamide-1H-imidazol-5-one derivative revealed that its cytotoxic effects were not dependent on inhibiting tubulin or Src kinase. frontiersin.org Instead, this compound was found to downregulate several other kinases, including members of the BRK, FLT, and JAK families, and suppress signaling pathways involving ERK1/2, GSK-3α/β, and STAT2. frontiersin.org This indicates that the imidazolyl-indoline scaffold can be modified to target a variety of cellular pathways involved in cancer progression.
Following a comprehensive search for scientific literature, no specific in vitro studies concerning the biological activities of the compound This compound were found. The search for data on its antiproliferative, anti-inflammatory, antioxidant, and specific enzyme inhibitory properties did not yield any results for this particular molecule.
The available research focuses on broader categories of related but distinct chemical structures, such as indole-imidazole complexes, general indole derivatives, or other imidazole-containing compounds. Due to the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the search results, it is not possible to generate the detailed, data-driven article as outlined in the user's request. An article cannot be created without published research findings on the specified subject.
Enzymatic Interaction and Inhibition Studies
Kinetic Analysis of Enzyme Inhibition
No information is available regarding the kinetic analysis of enzyme inhibition for this compound.
Molecular Docking Studies for Ligand-Target Interactions
There are no published molecular docking studies for this compound.
Prediction of Binding Modes and Affinities
Specific binding modes and affinities for this compound have not been determined or reported.
Identification of Key Amino Acid Residues for Interaction
Without molecular docking studies, the key amino acid residues involved in potential interactions with this compound remain unidentified.
Structure Activity Relationship Sar Studies of 5 1h Imidazol 1 Yl Indoline Derivatives
Impact of Substitutions on the Indoline (B122111) Ring on Biological Activity
Modifications to the indoline (or the related indole) ring have been shown to be a critical determinant of biological activity in various therapeutic contexts. The introduction of different functional groups at various positions on this ring system can profoundly alter the compound's interaction with its biological target.
For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles investigated for activity against methicillin-resistant Staphylococcus aureus (MRSA), the substitution on the indole (B1671886) ring was a key factor. A 5-fluoro analogue of an active compound was found to be completely devoid of anti-MRSA activity, highlighting the sensitivity of this position to substitution. nih.gov
In the context of aromatase inhibitors, where the core structure is a 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indole, substitutions on the aryl group attached to the linker—rather than directly on the indole—were explored. The presence of a 4-chlorophenyl group resulted in a potent aromatase inhibitor, suggesting that electronic and steric properties at this position, which is spatially related to the indole ring, are important for activity. nih.gov
Further studies on different indole-based scaffolds have reinforced the importance of the indole nitrogen. In a series of N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides developed as xanthine (B1682287) oxidase inhibitors, substituting the indole nitrogen with a cyclopentyl group led to the most promising compound in the series. nih.gov This indicates that introducing a hydrophobic group at the N-1 position of the indole ring can be essential for enhancing inhibitory potency. nih.gov
| Scaffold | Substitution on Indoline/Indole Ring | Biological Target/Activity | Effect on Activity | Reference |
| 3-(imidazol-5-yl)-1H-indole | 5-Fluoro | Anti-MRSA | Abolished activity | nih.gov |
| 5-[(aryl)(imidazol-1-yl)methyl]-1H-indole | 4-Chlorophenyl (on aryl group) | Aromatase Inhibition | Potent inhibition (IC₅₀ = 15.3 nM for racemate) | nih.gov |
| N-(3-cyano-1H-indol-5-yl)benzimidazole | N-1 Cyclopentyl | Xanthine Oxidase Inhibition | Significantly enhanced potency (IC₅₀ = 0.62 µM) | nih.gov |
Effects of Modifications to the Imidazole (B134444) Moiety on Biological Activity
The imidazole ring is a crucial component of the 5-(1H-imidazol-1-yl)indoline scaffold, often acting as a key binding motif, particularly through its nitrogen atoms, which can coordinate with metal ions in enzyme active sites or form hydrogen bonds. researchgate.netresearchgate.net Consequently, modifications to this ring can significantly impact biological activity.
Research into indole-imidazole hybrids has shown that the electronic properties of the imidazole ring are important. For cytoprotective activity against AAPH-induced oxidative hemolysis, compounds with electron-donating groups on the imidazole ring demonstrated the best inhibition. mdpi.com This suggests that increasing the electron density of the imidazole ring can enhance its protective effects in this specific assay.
Conversely, the introduction of bulky, electron-withdrawing groups can also be a viable strategy depending on the target. For example, a linker ligand featuring a 4,5-diiodo-1H-imidazole moiety has been synthesized for the creation of coordination polymers, demonstrating that the imidazole ring can be heavily substituted. rsc.org While the biological activity of these specific polymers was not the focus, it illustrates a chemical strategy that could be applied to modulate the steric and electronic profile of the imidazole moiety for interaction with a biological target.
| Scaffold | Modification to Imidazole Moiety | Biological Target/Activity | Effect on Activity | Reference |
| Indole-imidazole hybrid | Electron-donating groups | Cytoprotection (inhibition of oxidative hemolysis) | Best inhibition observed | mdpi.com |
| Bis-imidazole butane | 4,5-diiodo substitution | Coordination polymer formation | Creates an iodine-rich linker with specific structural properties | rsc.org |
Influence of Linker Chemistry and Length on Activity
While the parent compound this compound features a direct bond between the two heterocyclic systems, many potent derivatives incorporate a linker. The nature, length, and flexibility of this linker are critical for correctly orienting the indoline and imidazole moieties within the target's binding site.
In the development of aromatase inhibitors, a one-carbon linker (a methyl group), which was further substituted with an aryl group, connected the indole at position 5 to the imidazole nitrogen. nih.gov This specific linkage, creating a 5-[(aryl)(imidazol-1-yl)methyl]-1H-indole structure, proved effective for achieving potent inhibition.
In a different chemical series designed as xanthine oxidase inhibitors, an amide linker was used to connect an indole moiety to a benzimidazole (B57391) ring. nih.gov This work demonstrated that the amide group is an "efficient linker" for exploring the chemical space of these inhibitors, providing a rigid and planar connection that can participate in hydrogen bonding interactions. nih.gov The success of linkers such as a simple methyl group or a more complex amide bridge underscores the importance of linker design in SAR studies. The optimal linker chemistry depends heavily on the architecture of the target protein's active site.
| Scaffold Type | Linker | Biological Target | Significance of Linker | Reference |
| Indole-imidazole | -CH(aryl)- | Aromatase | Positions the aryl and imidazole groups for potent inhibition. | nih.gov |
| Indole-benzimidazole | -C(O)NH- (Amide) | Xanthine Oxidase | Described as an "efficient linker" for exploring inhibitor chemical space. | nih.gov |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as enzymes and receptors are chiral environments. nih.gov For derivatives of this compound that contain a stereocenter, the absolute configuration can have a dramatic effect on biological activity.
This is clearly demonstrated in the case of 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole, an aromatase inhibitor. nih.gov The linker carbon atom in this molecule is a chiral center. When the racemic mixture (a 1:1 mixture of both enantiomers) was separated using chiral chromatography, the individual enantiomers showed significantly different activities. The (+) enantiomer was found to be approximately twice as active as the racemate, with an IC₅₀ value of 9 nM compared to 15.3 nM for the mixture. nih.gov This implies that the (-) enantiomer is significantly less active and that the biological target (aromatase) has a clear stereochemical preference for binding the (+) enantiomer.
This finding is consistent with general principles in medicinal chemistry, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. nih.govnih.gov Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective inhibitors based on the this compound scaffold.
| Compound | Stereoisomer | Aromatase Inhibition (IC₅₀) | Conclusion | Reference |
| 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Racemate | 15.3 nM | - | nih.gov |
| 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | (+) enantiomer | 9 nM | The (+) enantiomer is the more active form, demonstrating stereospecific binding. | nih.gov |
Future Directions and Translational Research Potential Pre Clinical, Non Human Focus
Design of Novel 5-(1H-Imidazol-1-yl)indoline Analogues with Enhanced Specificity and Potency
The development of novel analogues of this compound is a primary avenue for future research, aiming to optimize its pharmacological profile. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the rational design of derivatives with improved potency, selectivity, and drug-like properties. nih.govresearchgate.net Preclinical research will likely focus on systematic modifications of the core scaffold.
Key strategies for analogue design include:
Substitution on the Indoline (B122111) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the indoline nucleus can significantly influence lipophilicity, electronic distribution, and steric interactions with target proteins. For instance, studies on other indoline-based compounds have shown that such modifications can dramatically alter binding affinity and selectivity for targets like Lysine Specific Demethylase 1 (LSD1). nih.gov
Modification of the Imidazole (B134444) Ring: Altering substituents on the imidazole ring can modulate the compound's basicity and hydrogen bonding capacity, which are crucial for target engagement. nih.govmdpi.com
Alteration of the Linkage: While the current structure features a direct nitrogen-carbon bond between the imidazole and indoline rings, exploring different linker strategies could optimize the spatial orientation of the two moieties, potentially enhancing interaction with the target's binding site. nih.gov
The iterative process of designing, synthesizing, and testing these analogues in preclinical models will be crucial for identifying lead compounds with superior therapeutic potential. nih.gov
Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Analogues
| Modification Site | Substituent (Example) | Predicted Impact on Property | Rationale Based on Related Scaffolds |
|---|---|---|---|
| Indoline Ring (Position 7) | -F, -Cl | Increased potency, altered metabolic stability | Halogen substitutions can enhance binding affinity through specific interactions and block sites of metabolism. |
| Indoline Ring (N1) | -CH₃, -C₂H₅ | Modified selectivity and cell permeability | N-alkylation can alter the overall shape and polarity, influencing which targets are engaged. nih.gov |
| Imidazole Ring (Position 2) | -Phenyl, -Benzyl | Enhanced π-π stacking interactions | Aromatic substituents can form additional interactions within a target's hydrophobic pocket. |
| Imidazole Ring (Position 4) | -COOH, -CONH₂ | Increased solubility, new hydrogen bonding | Polar groups can improve pharmacokinetic properties and introduce key interactions with polar residues like Serine. nih.gov |
Exploration of Additional Biological Targets
While the initial biological activity of this compound may be known, its full therapeutic potential can be unlocked by identifying additional molecular targets. The indole-imidazole scaffold is known to interact with a diverse range of protein classes. nih.govmdpi.com For example, different derivatives have shown activity as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Xanthine (B1682287) Oxidase (XO), or as modulators of receptors such as serotonin (B10506) 5-HT₇. nih.govnih.govnih.gov
Future preclinical research will employ advanced techniques to deorphanize this compound and its analogues:
Proteomic Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets in an unbiased, system-wide manner within disease-relevant cell models. nih.gov This approach can reveal novel mechanisms of action and unexpected therapeutic applications. researchgate.net
Kinase Screening Panels: Given that many imidazole and indole (B1671886) derivatives are kinase inhibitors, screening the compound against a broad panel of human kinases is a logical step to identify specific targets within this critical enzyme family. nih.govmdpi.com
Phenotypic Screening: Utilizing high-content imaging and other phenotypic assays in various disease models (e.g., cancer cell lines, neuronal cultures) can uncover novel biological effects, which can then be traced back to a specific molecular target through subsequent mechanism-of-action studies.
Identifying novel targets could expand the potential applications of this chemical series into new therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or immunology. nih.gov
Development of Advanced Delivery Systems
The therapeutic efficacy of a promising compound like this compound can be limited by suboptimal pharmacokinetic properties, such as poor solubility or limited bioavailability. Advanced drug delivery systems offer a strategy to overcome these challenges in preclinical settings. nih.govsemanticscholar.org Nanoformulations, in particular, have shown great promise for improving the delivery of heterocyclic compounds. nih.govnih.govresearchgate.net
Potential delivery strategies for future investigation include:
Lipid-Based Nanocarriers: Encapsulating the compound in liposomes or solid lipid nanoparticles (SLNs) can enhance its solubility, protect it from premature degradation, and modify its biodistribution. nih.gov
Polymeric Nanoparticles: Using biodegradable polymers like polylactic-co-glycolic acid (PLGA) can create nanoparticles for sustained release, prolonging the compound's duration of action in animal models. nih.gov
Active Targeting: For applications like oncology, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on tumor cells. mdpi.comnanovexbiotech.com This approach aims to increase drug accumulation at the disease site, enhancing efficacy.
These advanced formulations can significantly improve the therapeutic index of this compound analogues in non-human disease models, providing a stronger basis for potential translational success.
Table 2: Potential Nanodelivery Systems for this compound Analogues in Preclinical Models
| Delivery System | Core Material Examples | Potential Advantage | Relevant Disease Model |
|---|---|---|---|
| Liposomes | Phospholipids (e.g., Lecithin) | Improved solubility, biocompatibility, passive tumor targeting (EPR effect). | Cancer Xenograft Models |
| Polymeric Micelles | PEG-PLA, Chitosan | Enhanced circulation time, controlled release. nih.govnih.gov | Inflammatory Disease Models |
| Solid Lipid Nanoparticles (SLNs) | Glycerides, Fatty Acids | High stability, potential for oral delivery. nih.gov | Infection Models |
| Targeted Nanoparticles | Polymer + Targeting Ligand (e.g., Folate) | Increased drug concentration at the target site, reduced systemic exposure. nanovexbiotech.com | Specific Receptor-Positive Cancers |
Potential for Combination Therapies in Disease Models
Potential combination strategies to be explored in disease models include:
Oncology: If the compound is identified as a kinase inhibitor, combining it with standard-of-care chemotherapeutics or with immune checkpoint inhibitors could produce synergistic anti-tumor activity in xenograft or syngeneic mouse models.
Inflammatory Diseases: In models of arthritis or inflammatory bowel disease, combining an indoline-based anti-inflammatory agent with a biologic drug could allow for more potent and sustained suppression of the inflammatory response. mdpi.com
Infectious Diseases: For antifungal or antibacterial analogues, combination with existing antibiotics could help overcome resistance mechanisms and broaden the spectrum of activity against pathogenic microbes. nih.gov
Proteomic and genomic analyses of cells or tissues from disease models treated with the compound can help identify rational combination partners by revealing compensatory signaling pathways that are activated upon target inhibition. researchgate.net These preclinical combination studies are vital for defining the optimal therapeutic context for this chemical class.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1H-Imidazol-1-yl)indoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, to attach the imidazole group to the indoline scaffold. Key parameters include solvent selection (e.g., dimethylformamide or ethanol), temperature control (80–120°C), and base catalysts (e.g., potassium carbonate) to enhance reaction efficiency . Post-synthesis purification via column chromatography or recrystallization is critical for yield optimization.
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. X-ray crystallography (as applied to structurally similar compounds) can resolve stereochemical ambiguities . Purity assessment requires HPLC with UV detection (λ = 254 nm) or melting point analysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for indoline derivatives, which mandate using nitrile gloves, fume hoods, and chemical-resistant lab coats. Spill containment requires inert absorbents (e.g., vermiculite), and disposal must comply with hazardous waste regulations .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis or bioactivity testing of this compound?
- Methodological Answer : A 2³ factorial design can systematically vary factors like temperature, solvent polarity, and catalyst concentration to identify optimal conditions. Response surface methodology (RSM) further refines interactions between variables. For bioactivity studies, dose-response matrices and time-course experiments improve reproducibility .
Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazole-indoline derivatives?
- Methodological Answer : Conduct meta-analyses of published data using tools like Web of Science or Scopus to identify confounding variables (e.g., assay type, cell lines). Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) and consult crystallographic data to assess binding mode discrepancies .
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and stability. COMSOL Multiphysics integrates AI to model reaction kinetics or diffusion processes in drug delivery systems .
Q. What methodologies are effective for scaling up this compound synthesis while maintaining yield and purity?
- Methodological Answer : Implement continuous flow chemistry to improve heat/mass transfer and reduce side reactions. Process analytical technology (PAT), such as in-line FTIR, monitors real-time reaction progress. Membrane separation (nanofiltration) enhances post-synthesis purification efficiency .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
